molecular formula C19H30N2O4S B7697983 2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide

2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide

Cat. No.: B7697983
M. Wt: 382.5 g/mol
InChI Key: ZZZKTVAFIHDBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide is a synthetic organic compound characterized by its unique chemical structure It features a phenoxy group substituted with a tert-butylsulfamoyl moiety and an acetamide group attached to a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-(tert-butylsulfamoyl)phenol with an appropriate acylating agent to introduce the acetamide group. This is followed by the introduction of the cycloheptyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the acetamide group may produce the corresponding amine.

Scientific Research Applications

2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzyme active sites, while the tert-butylsulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The acetamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
  • 2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide

Uniqueness

2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide is unique due to its cycloheptyl ring, which may confer distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its binding interactions and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-19(2,3)21-26(23,24)17-12-10-16(11-13-17)25-14-18(22)20-15-8-6-4-5-7-9-15/h10-13,15,21H,4-9,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZKTVAFIHDBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.